molecular formula C9H20ClNO B3004632 2-Tert-butyloxan-3-amine;hydrochloride CAS No. 2361634-17-3

2-Tert-butyloxan-3-amine;hydrochloride

Cat. No. B3004632
CAS RN: 2361634-17-3
M. Wt: 193.72
InChI Key: NZFMYAOGJZIFIW-UHFFFAOYSA-N
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Description

The compound "2-Tert-butyloxan-3-amine;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various tert-butyloxycarbonyl (Boc) protected amines and related compounds, which are relevant to the analysis of tert-butyloxycarbonyl derivatives. These derivatives are important in synthetic organic chemistry for the protection of amines, particularly in peptide synthesis, due to their stability and ease of removal under mild acidic conditions .

Synthesis Analysis

The synthesis of tert-butyloxycarbonyl derivatives can be performed without a catalyst in water, as demonstrated in the formation of N-t-Boc derivatives from amines. This process is chemoselective and avoids the formation of side products such as isocyanate, urea, N,N-di-t-Boc, and O/S-t-Boc . Another synthesis method involves the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols without the need for a base . Additionally, tert-butyl aminocarbonate, a novel compound for acylating amines, has been synthesized by reacting hydroxylamine with excess di-tert-butyl dicarbonate .

Molecular Structure Analysis

The molecular structures of tert-butyloxycarbonyl derivatives are characterized by the presence of the tert-butoxycarbonyl group attached to nitrogen atoms of amines. The stability of these compounds is attributed to the steric hindrance provided by the tert-butyl group. The mass spectra of tert-butyloxycarbonyl derivatives, such as those formed using tert.-butylpentafluorophenylmethylchlorosilane, show characteristics suitable for compound identification .

Chemical Reactions Analysis

Tert-butyloxycarbonyl derivatives undergo various chemical reactions, including acylation of amines in both organic and aqueous solutions . The stability of these derivatives towards hydrolysis is significant, as demonstrated by the hydrolytic stability of alkylsilyl derivatives formed using tert.-butylpentafluorophenylmethylchlorosilane . Additionally, the reduction of 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides leads to the formation of triazoles and diazenyl derivatives, indicating the versatility of tert-butyloxycarbonyl derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyloxycarbonyl derivatives are influenced by the tert-butoxycarbonyl group. These derivatives are generally stable under a variety of conditions, including partitioning between organic solvents and exposure to acids or bases . The chemoselectivity and high yield of tert-butoxycarbonylation reactions under mild conditions suggest that these compounds have favorable reaction kinetics and thermodynamics . The absence of side products in the synthesis of N-t-Boc derivatives indicates a high level of purity and specificity in the chemical properties of these compounds .

Scientific Research Applications

  • Chemoselective Tert-Butyloxycarbonylation Reagent

    • 2-Tert-butyloxan-3-amine hydrochloride has been utilized as a chemoselective tert-butyloxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols. This process is advantageous due to its high yield and mild conditions required for the reaction. For instance, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) demonstrates its utility in this regard (Ouchi et al., 2002).
  • Synthesis of Mono-Protected Diamines

    • The compound has been applied in the synthesis of N α-tert-butoxycarbonyl α,ω-alkanediamine hydrochlorides from amino alcohols. This synthesis is notable for its high yield, showcasing the compound's utility in organic synthesis (Mattingly, 1990).
  • Acylation of Amines

    • Tert-butyl aminocarbonate, also known as tert-butyloxycarbonyloxyamine, has been synthesized by reacting hydroxylamine with di-tert-butyl dicarbonate. This compound demonstrates rapid acylation of amines in both organic and aqueous solutions, contributing significantly to synthetic chemistry (Harris & Wilson, 1983).
  • Asymmetric Synthesis of Amines

    • N-tert-Butanesulfinyl imines, closely related to 2-tert-butyloxan-3-amine hydrochloride, have been used as intermediates for the asymmetric synthesis of amines. This methodology allows for the efficient creation of a wide range of highly enantioenriched amines, demonstrating the compound's versatility in organic synthesis (Ellman et al., 2002).
  • Catalysis in Organic Synthesis

    • The compound has shown utility in facilitating N-tert-butoxycarbonylation of amines under solvent-free conditions. Such applications are particularly useful in organic synthesis, demonstrating the compound's role as a catalyst in creating N-tert-butylcarbamates (Suryakiran et al., 2006).

Safety and Hazards

This compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-tert-butyloxan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,3)8-7(10)5-4-6-11-8;/h7-8H,4-6,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFMYAOGJZIFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(CCCO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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